molecular formula C24H23N3O4 B2869886 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid CAS No. 2503205-77-2

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid

Cat. No.: B2869886
CAS No.: 2503205-77-2
M. Wt: 417.465
InChI Key: DMHFUJLQRSCRME-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex. The InChI Code for this compound is 1S/C25H23N3O4/c29-24(30)17-13-26-23(27-14-17)16-9-11-28(12-10-16)25(31)32-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,13-14,16,22H,9-12,15H2,(H,29,30) . This indicates that the compound has a complex structure with multiple rings and functional groups.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 429.48 .

Scientific Research Applications

Cancer Treatment

One of the significant scientific research applications of compounds related to 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid involves their role as Aurora kinase inhibitors. These compounds have been studied for their potential in treating cancer by inhibiting Aurora A, a kinase involved in cell division. The research indicates the possibility of developing new cancer therapies based on this inhibition mechanism (ロバート ヘンリー,ジェームズ, 2006).

Synthetic Chemistry and Bioconjugation

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the chemical structure , is utilized for protecting hydroxy-groups during synthetic processes. This protection strategy is crucial in the synthesis of complex molecules, such as peptides and nucleotides, where selective deprotection is required. The Fmoc group can be removed under mild conditions without affecting other sensitive functional groups in the molecule, demonstrating its utility in synthetic organic chemistry and bioconjugation techniques (C. Gioeli, J. Chattopadhyaya, 1982).

Antibacterial Activity

Another area of application for derivatives of this compound is in the development of new antibacterial agents. Research into tetracyclic pyridone carboxylic acids, which share structural similarities, has shown promising results in inhibiting bacterial DNA gyrase. This enzyme is essential for bacterial DNA replication, and its inhibition can lead to effective antibacterial treatments. Such compounds have demonstrated potent in vitro and in vivo antibacterial activity, highlighting their potential as novel antibiotics (Y. Jinbo et al., 1993).

Fluorescence Sensing and Imaging

Compounds incorporating elements of the chemical structure have been explored for their photophysical properties, particularly in fluorescence sensing and imaging. The design and synthesis of heteroatom-containing organic fluorophores based on intramolecular charge transfer (ICT) mechanisms demonstrate how these compounds can function as fluorescent pH sensors. Their ability to emit strongly in aggregated states and their reversible fluorescence switching upon protonation and deprotonation make them valuable tools in chemical sensing and biological imaging applications (Zhiyong Yang et al., 2013).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c28-23(29)22-11-12-25-27(22)16-6-5-13-26(14-16)24(30)31-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-12,16,21H,5-6,13-15H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHFUJLQRSCRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N5C(=CC=N5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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